2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid
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Overview
Description
2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid, also known as DMTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTF belongs to the class of sulfonamides and is synthesized through a multistep process.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in various physiological processes. By inhibiting carbonic anhydrase, 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid may affect the pH balance of the cells and interfere with the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth and proliferation of fungi and bacteria, and reduce inflammation. 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various preclinical studies. However, 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid has some limitations as well. It is not very soluble in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid is not fully understood, which can make it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid. One potential direction is to investigate its potential as a treatment for various types of cancer. Another direction is to explore its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid and optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid involves the reaction of 5-amino-1,2,4-triazole with 2,5-dimethyl-4-chloro-3-furoic acid followed by the reaction with sodium sulfite and sodium hydroxide. The resulting intermediate is then reacted with ethyl chloroformate and sodium azide to form the final product, 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid.
Scientific Research Applications
2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid has also shown promising results in treating Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-6-9(11(16)17)10(7(2)20-6)21(18,19)14-4-3-8-12-5-13-15-8/h5,14H,3-4H2,1-2H3,(H,16,17)(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGLOGFTJMRRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NCCC2=NC=NN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]furan-3-carboxylic acid |
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